[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate
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Overview
Description
[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is a complex lipid molecule It is a type of ester formed from the reaction of fatty acids with glycerol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate typically involves esterification reactions. The process begins with the preparation of the fatty acid components, which are then reacted with glycerol under acidic or basic conditions to form the ester bonds. Common reagents include sulfuric acid or sodium hydroxide as catalysts. The reaction is usually carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product. The use of enzymatic catalysts, such as lipases, can also be employed to enhance the efficiency of the esterification process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the unsaturated bonds. Common oxidizing agents include potassium permanganate and ozone.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to saturate the double bonds.
Substitution: Nucleophilic substitution reactions can occur at the ester linkages, where nucleophiles such as hydroxide ions can replace the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, ozone, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon or other metal catalysts.
Substitution: Hydroxide ions or other nucleophiles in basic conditions.
Major Products Formed
Oxidation: Formation of epoxides or diols at the sites of unsaturation.
Reduction: Saturated fatty acid esters.
Substitution: Alcohols and carboxylates from ester hydrolysis.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a model molecule to study esterification and transesterification reactions. It also serves as a substrate in the synthesis of more complex lipid molecules.
Biology
In biological research, [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is studied for its role in cell membrane structure and function. Its unsaturated bonds make it a key component in the study of lipid bilayers and membrane fluidity.
Medicine
This compound has potential applications in medicine, particularly in the development of lipid-based drug delivery systems. Its ability to form stable liposomes makes it an ideal candidate for encapsulating therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of biodegradable plastics and surfactants. Its unique chemical properties make it suitable for use in environmentally friendly products.
Mechanism of Action
The mechanism of action of [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. Its unsaturated bonds allow for greater flexibility and dynamic behavior within the membrane, influencing various cellular processes.
Comparison with Similar Compounds
Similar Compounds
[3-hexadecanoyloxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate: Similar structure but with an additional double bond, leading to different chemical properties.
[3-hexadecanoyloxy-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12,15-trienoate: Another variant with a different arrangement of double bonds.
Uniqueness
The uniqueness of [3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate lies in its specific arrangement of double bonds, which imparts distinct chemical and physical properties. This makes it particularly valuable in studies related to lipid chemistry and membrane biology.
Properties
IUPAC Name |
[3-hexadecanoyloxy-2-[(9E,12E)-octadeca-9,12-dienoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H98O6/c1-4-7-10-13-16-19-22-25-27-30-33-36-39-42-45-48-54(57)60-51-52(50-59-53(56)47-44-41-38-35-32-29-24-21-18-15-12-9-6-3)61-55(58)49-46-43-40-37-34-31-28-26-23-20-17-14-11-8-5-2/h16-17,19-20,25-28,52H,4-15,18,21-24,29-51H2,1-3H3/b19-16-,20-17+,27-25-,28-26+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAWUIOWWNQCQA-WOLMNCKBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCC=CCCCCC)OC(=O)CCCCCCCC=CCC=CCCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\C/C=C\CCCCC)OC(=O)CCCCCCC/C=C/C/C=C/CCCCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H98O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
855.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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